Benzyl piperidin-3-ylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-piperidin-3-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHZGURGZRSODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Piperidine Scaffolds in Modern Drug Discovery and Synthetic Chemistry
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds. researchgate.net Its prevalence is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates. thieme-connect.comthieme-connect.comresearchgate.net Piperidine and its derivatives are key components in over 70 commercially available drugs, spanning a wide range of therapeutic areas. researchgate.net
The significance of the piperidine scaffold in drug discovery can be attributed to several key factors:
Modulation of Physicochemical Properties: The incorporation of a piperidine ring can influence a molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug efficacy. thieme-connect.comthieme-connect.comresearchgate.net
Enhancement of Biological Activity and Selectivity: The three-dimensional nature of the piperidine ring allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets. thieme-connect.comthieme-connect.comresearchgate.net
Improved Pharmacokinetic Profiles: The presence of a piperidine moiety can positively impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comthieme-connect.comresearchgate.net
Versatility in Chemical Synthesis: The piperidine ring system is amenable to a variety of chemical transformations, allowing for the creation of diverse libraries of compounds for screening and optimization. niscpr.res.inresearchgate.net
The development of novel synthetic methodologies to create substituted piperidines continues to be an active area of research, driven by the enduring importance of this scaffold in medicinal chemistry. researchgate.netwhiterose.ac.uk
Overview of Benzyl Piperidin 3 Ylcarbamate As a Subject of Academic Inquiry
Benzyl (B1604629) piperidin-3-ylcarbamate serves as a valuable intermediate in organic synthesis. Its chemical structure allows for a range of reactions, making it a useful tool for researchers. The primary areas of academic inquiry involving this compound include its synthesis and its use as a precursor for more complex molecules.
One common synthetic route to Benzyl piperidin-3-ylcarbamate involves the reaction of a suitable piperidine (B6355638) derivative with benzyl chloroformate in the presence of a base. This reaction introduces the benzyloxycarbonyl (Cbz) protecting group, which is stable under many reaction conditions but can be readily removed when desired.
The compound is often used in the synthesis of various substituted piperidines. For instance, the amino group of the piperidine ring can be further functionalized, or the Cbz group can be removed to yield 3-aminopiperidine, a versatile building block in its own right. chemicalbook.com Research has explored the use of this compound in the preparation of intermediates for potential pharmaceuticals. google.com
Stereochemical Importance and Chirality in Piperidin 3 Ylcarbamate Derivatives
Strategic Approaches for the Synthesis of Benzyl (B1604629) Piperidin-3-ylcarbamate
The synthesis of benzyl piperidin-3-ylcarbamate can be achieved through several strategic routes, each offering distinct advantages in terms of efficiency, scalability, and the introduction of chemical diversity. These methods range from classical hydrogenation and carbamation reactions to more complex multicomponent strategies.
Hydrogenation Reactions of Pyridin-3-ylcarbamate Precursors Utilizing Palladium Catalysis
A prevalent method for synthesizing this compound involves the hydrogenation of a benzyl pyridin-3-ylcarbamate precursor. This reaction is typically catalyzed by palladium on carbon (Pd/C). The process involves the reduction of the pyridine (B92270) ring to a piperidine ring. It has been found that conducting the reaction within a specific pH range, from 1 to 7, using a carboxylic acid or phosphoric acid, can lead to good yields. google.com
The general mechanism for palladium-catalyzed hydrogenation involves the adsorption of the alkene or aromatic compound onto the metal surface, followed by the transfer of hydrogen atoms from the catalyst to the substrate. masterorganicchemistry.com This method is advantageous due to the relatively low cost of palladium catalysts. google.com While palladium-catalyzed hydrogenation is effective for reducing the pyridine ring, it can also lead to the cleavage of the benzyl group (debenzylation). researchgate.netscirp.org However, studies have shown that catalyst pre-treatment or the use of catalyst poisons can suppress this unwanted side reaction, allowing for selective hydrogenation of the ring. chemrxiv.org
Table 1: Hydrogenation of Benzyl Pyridin-3-ylcarbamate
| Catalyst | Solvent | Pressure (H₂) | Temperature | Yield | Reference |
| 10% Pd/C | Ethanol | 1-3 atm | Room Temp | ~85% | |
| 10% Pd/C | Methanol | N/A | Room Temp | 94.4% | google.com |
Carbamation of 3-Aminopiperidine and its Derivatives
The direct carbamation of 3-aminopiperidine is a straightforward and widely used method for the synthesis of this compound. This reaction typically involves treating 3-aminopiperidine with benzyl chloroformate in the presence of a base. The base, such as triethylamine (B128534) or sodium carbonate, is crucial for neutralizing the hydrochloric acid that is formed as a byproduct of the reaction.
The reaction is generally carried out in a suitable solvent, such as dichloromethane (B109758) or a mixture of tetrahydrofuran (B95107) and water, at controlled temperatures, often starting at 0-5°C to manage the exothermic nature of the reaction. The order of addition of the reagents can be varied, for instance, by adding the carbamating agent and the base simultaneously to the 3-aminopiperidine solution. google.com
This method is also applicable to derivatives of 3-aminopiperidine. For example, (R)-1-(p-chlorobenzoyl)-3-aminopiperidine has been successfully carbamated using benzyl chloroformate and potassium carbonate. googleapis.com
Table 2: Carbamation of 3-Aminopiperidine
| Carbamating Agent | Base | Solvent | Temperature | Yield | Reference |
| Benzyl Chloroformate | Triethylamine | Dichloromethane | 0°C to RT | High | |
| Benzyl Chloroformate | Sodium Bicarbonate | THF/Water | 0-5°C | High | |
| Methyl Chloroformate | Triethylamine | Dichloromethane | 0°C to RT | N/A | academie-sciences.fr |
Hofmann Rearrangement Protocols for Carbamate (B1207046) Formation
The Hofmann rearrangement offers an alternative pathway to carbamates, starting from amides. This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom, via an isocyanate intermediate. When the reaction is performed in the presence of an alcohol, a carbamate is formed. google.comgoogle.com
In the context of this compound synthesis, a suitable precursor would be a piperidine-3-carboxamide derivative. The classical Hofmann rearrangement protocol utilizes bromine in an aqueous sodium hydroxide (B78521) solution. academie-sciences.fr This method has been successfully applied to the synthesis of related carbamates, demonstrating its viability. academie-sciences.frsorbonne-universite.fr The reaction proceeds with retention of configuration at the piperidine ring's 3-position. sorbonne-universite.fr
Multicomponent Reaction Strategies for Analog Development
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, provide an efficient route to a diverse range of complex molecules. nih.gov The Ugi and Petasis reactions are prominent examples of MCRs that can be employed to generate analogs of this compound.
The Ugi four-component reaction (Ugi-4CR) is a versatile MCR that combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide. nih.govcsic.es By using a piperidone derivative as the ketone component, this reaction can be used to synthesize a library of 1,4,4-trisubstituted piperidines. nih.gov
The Petasis reaction, also known as the borono-Mannich reaction, involves the reaction of an amine, a carbonyl compound, and a boronic acid to form a substituted amine. This reaction has been used to synthesize a variety of amine derivatives, including those with a piperidine core. mdpi.com
These MCR strategies are particularly valuable for medicinal chemistry applications, as they allow for the rapid generation of a large number of structurally diverse analogs for biological screening. nih.gov
Enantioselective Synthesis and Chiral Resolution
The biological activity of piperidine derivatives is often dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis of this compound is of significant importance.
Asymmetric Synthesis Pathways from Chiral Building Blocks (e.g., L-Glutamic Acid)
A well-established strategy for the synthesis of enantiomerically pure compounds is to start from a readily available chiral building block, often referred to as the "chiral pool." L-glutamic acid, a naturally occurring amino acid, has been successfully utilized as a chiral precursor for the synthesis of optically active 3-aminopiperidine derivatives. researchgate.netniscair.res.inresearchgate.net
The synthesis involves a multi-step sequence that typically includes:
Esterification of both carboxylic acid groups of L-glutamic acid. niscair.res.inresearchgate.net
Protection of the amino group, often with a tert-butoxycarbonyl (Boc) group. researchgate.net
Reduction of the diester to a diol using a reducing agent like sodium borohydride. niscair.res.inresearchgate.net
Conversion of the diol to a ditosylate. niscair.res.inresearchgate.net
Cyclization of the ditosylate with an appropriate amine, such as benzylamine, to form the substituted piperidine ring. researchgate.netniscair.res.in
Another approach involves the use of enzyme cascades for the synthesis of (S)-benzyl piperidin-3-ylcarbamate. rsc.org Chiral resolution, where a racemic mixture is separated into its constituent enantiomers, is another common technique. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid, which can then be separated by crystallization. google.com
Enzyme Cascade Biotransformations for Stereospecific Product Formation
Enzyme cascade reactions offer an elegant and sustainable approach for synthesizing chiral piperidines from simple, often bio-renewable, starting materials. rsc.org These one-pot processes utilize multiple enzymes to catalyze sequential reactions, avoiding the isolation of unstable intermediates and often leading to high enantiopurity. rsc.org
A notable strategy involves a multi-enzyme cascade that converts N-Cbz-protected amino alcohols, derived from natural amino acids like L-lysine, into the corresponding chiral protected aminopiperidines. rsc.orgrsc.org This process typically combines a galactose oxidase (GOase) and an imine reductase (IRED). The cascade proceeds via the initial oxidation of the terminal alcohol by GOase to form an amino aldehyde, which spontaneously cyclizes into a cyclic imine. rsc.org This imine intermediate is then asymmetrically reduced by a stereoselective IRED to yield the final enantiopure product. rsc.org For instance, the conversion of N-Cbz-protected L-lysinol to L-3-N-Cbz-aminopiperidine has been achieved with an isolated yield of up to 54%. rsc.org This streamlined, one-pot approach is advantageous as it prevents the racemization of the labile amino aldehyde intermediate. rsc.org
Another powerful biocatalytic method is the asymmetric synthesis of the precursor, (R)- or (S)-3-amino-1-Boc-piperidine, from the prochiral ketone 1-Boc-3-piperidone using ω-transaminases (ω-TAs). beilstein-journals.org These enzymes catalyze the transfer of an amino group from a donor, such as isopropylamine, to the ketone, creating the chiral amine with high enantiomeric excess. beilstein-journals.org The resulting N-Boc protected aminopiperidine can then be converted to this compound through deprotection and subsequent reaction with benzyl chloroformate.
| Enzyme System | Starting Material | Key Intermediates | Product | Yield/Selectivity | Reference |
| Galactose Oxidase (GOase) + Imine Reductase (IRED) | N-Cbz-L-lysinol | Amino aldehyde, Cyclic imine | L-3-N-Cbz-aminopiperidine | Up to 54% isolated yield, high enantiopurity | rsc.orgrsc.org |
| ω-Transaminase (ω-TA) | 1-Boc-3-piperidone | - | (R)- or (S)-3-amino-1-Boc-piperidine | High conversion, >99% ee | beilstein-journals.org |
| Amine Oxidase (AmOx) + Ene-Imine Reductase (EneIRED) | N-substituted tetrahydropyridine | Dihydropyridinium, Enamine | Chiral 3-substituted piperidine | 88% yield, 94% ee | acs.orgnih.gov |
Optical Resolution Techniques for Racemic Mixtures
Kinetic resolution is a widely used method to separate racemic mixtures of chiral amines and their derivatives. This technique relies on the differential reaction rate of two enantiomers with a chiral catalyst or reagent, typically an enzyme.
Enzymatic kinetic resolution using lipases is a common strategy. nih.gov Racemic this compound or its precursor, racemic 3-aminopiperidine, can be resolved through enantioselective acylation. acs.orgepa.gov In this process, a lipase (B570770) selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. For example, lipases such as Toyobo LIP-300 have been used for the resolution of piperidine atropisomers via selective isobutyrylation of one enantiomer. acs.org The acylated and unreacted enantiomers, now having different physical properties, can be separated chromatographically. Subsequently, the acyl group can be removed to yield the enantiomerically pure amine. acs.org The choice of solvent, acylating agent, and enzyme is critical for achieving high enantioselectivity. acs.orgmdpi.com
ω-Transaminases can also be employed in the kinetic resolution of racemic N-protected 3-aminopiperidines. researchgate.net In this scenario, the enzyme selectively deaminates one enantiomer into the corresponding ketone (e.g., N-protected-3-piperidone), while the other enantiomer remains, resulting in an enantioenriched amine. researchgate.net
| Technique | Enzyme | Substrate | Outcome | Reference |
| Enzymatic Kinetic Resolution | Lipase (e.g., Toyobo LIP-300, Porcine Pancreas Lipase) | Racemic piperidine derivatives | Selective acylation of one enantiomer, allowing separation | acs.orgmdpi.com |
| Enzymatic Kinetic Resolution | ω-Transaminase | Racemic N-protected 3-aminopiperidine | Selective deamination of one enantiomer to the ketone, leaving the other enantiomer enriched | researchgate.net |
Diastereoselective Control in Piperidine Ring Construction
Constructing the piperidine ring with precise stereochemical control is fundamental to accessing specific stereoisomers of 3-substituted piperidines. Various synthetic methods achieve this through diastereoselective cyclization reactions.
The Mannich reaction is a classic strategy for forming C-C and C-N bonds to build the piperidine core. ru.nl Stereoselectivity can be induced by using a chiral amine, a chiral aldehyde, or an organocatalyst. ru.nl For instance, the reaction between an aldehyde and an enantiopure amine can lead to a diastereoselective cyclization, where the pre-existing stereocenter directs the formation of the new one. ru.nl Another approach involves a nitro-Mannich/lactamization cascade, which can generate heavily substituted piperidin-2-ones with high diastereoselectivity. beilstein-journals.org These piperidinones can then be reduced to the corresponding piperidines. beilstein-journals.org
Metal-catalyzed cyclization of acyclic precursors is another powerful method. Iron(III) chloride (FeCl3) has been shown to catalyze the highly diastereoselective cyclization of ζ-amino allylic alcohols to yield cis-2,6-disubstituted piperidines. acs.orgorganic-chemistry.org The reaction proceeds through a thermodynamic equilibration that favors the formation of the more stable cis-isomer with high diastereomeric ratios (up to >99:1). acs.orgorganic-chemistry.org While this specific example yields 2,6-disubstitution, the principle of metal-catalyzed cyclization can be adapted for other substitution patterns. Gold-catalyzed cyclization of N-homopropargyl amides has also been developed as a flexible route to piperidin-4-ols with excellent diastereoselectivity. nih.gov
Desymmetrization Approaches for Piperidine Scaffolds
Desymmetrization is an efficient strategy for converting a prochiral or a meso compound into a chiral molecule in a single step, often with a theoretical yield of 100%. researchgate.net This approach can be applied to piperidine scaffolds to generate enantiomerically pure products.
The enzymatic desymmetrization of meso-piperidine derivatives is a key application of this strategy. researchgate.net For example, a meso-di-ester or diol built on a piperidine frame can be selectively hydrolyzed or acylated by an enzyme, such as a lipase, at one of the two enantiotopic functional groups. This breaks the molecule's internal symmetry and generates a chiral mono-ester or mono-alcohol. researchgate.net A reported procedure for the enantioselective synthesis of piperidines involves the cyclocondensation of an amino alcohol with a prochiral delta-oxo diacid derivative, which proceeds via a desymmetrization of diastereotopic or enantiotopic ester groups. nih.gov
Catalytic asymmetric desymmetrization using chiral reagents is another approach. Chiral tertiary-amine-containing catalysts have been used for the desymmetrization of prochiral cyclic anhydrides, which can serve as precursors to piperidine rings. google.comgoogle.com This method involves the selective attack of a nucleophile on one of two enantiotopic electrophilic atoms within the substrate. google.com
Chemical Modifications and Derivatization Strategies
Once synthesized, this compound can be further modified at two primary sites: the carbamate group and the piperidine nitrogen atom.
Functionalization of the Carbamate Moiety
The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines. Its primary function is to mask the reactivity of the 3-amino group during other synthetic transformations. The most common functionalization of this moiety is its removal (deprotection) to liberate the free 3-aminopiperidine.
The standard method for Cbz deprotection is catalytic hydrogenolysis. acs.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. acs.org The reaction proceeds under mild conditions and cleanly yields the deprotected amine, toluene, and carbon dioxide as byproducts. The use of additives like niobic acid-on-carbon can significantly accelerate this deprotection. acs.org
Once the 3-amino group is deprotected, it can undergo a wide range of reactions, such as acylation, alkylation, or sulfonylation, allowing for the introduction of diverse functional groups at this position.
Substitutions on the Piperidine Nitrogen Atom
The piperidine nitrogen in this compound is a secondary amine and is nucleophilic, making it a prime site for various derivatization reactions. These modifications are crucial for building molecular complexity and exploring structure-activity relationships in medicinal chemistry.
Common derivatization reactions include:
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or through reductive amination.
N-Arylation: Formation of a C-N bond with an aromatic ring, often achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
These transformations allow for the modular construction of a diverse library of N-substituted piperidine derivatives. chemrxiv.orgnih.gov For example, a platform has been developed for the diversification of piperidines via cyclic iminium intermediates, which allows for functionalization at the nitrogen atom as well as other positions on the ring. chemrxiv.org
Elaboration of the Piperidine and Benzyl Ring Systems
The functionalization of the piperidine and benzyl moieties of this compound allows for the fine-tuning of its chemical properties. Key transformations include oxidation of the piperidine ring, removal of the benzyl protecting group, and N-substitution.
Oxidation of the Piperidine Ring
The piperidine ring, particularly when N-benzylated, is susceptible to oxidation at the C-H bonds alpha to the nitrogen atom. Strong oxidizing agents like ruthenium tetraoxide (RuO₄) can mediate the oxidation of N-benzylpiperidine at both the endocyclic (piperidine ring) and exocyclic (benzylic) positions. semanticscholar.orgsemanticscholar.org This reaction is proposed to proceed through iminium ion intermediates. semanticscholar.orgnih.gov The regioselectivity of this oxidation, which dictates whether the reaction occurs on the piperidine or the benzyl group, is influenced by the ring size of the N-benzylated azacycloalkane. semanticscholar.org For N-benzylpiperidine, the endocyclic/exocyclic attack ratio is approximately 2. semanticscholar.org
Another modern approach involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) oxoammonium cation for the selective C(sp³)–H oxidation of N-heterocycles. thieme-connect.com This non-metallic strategy can be used for the functionalization of piperidines, proceeding through the formation of endocyclic iminium and enamine intermediates. thieme-connect.com
Hydrogenolysis of the Benzyl Carbamate Group
The benzyl group of the carbamate moiety (Cbz or Z group) serves as a common protecting group for the amine at the 3-position of the piperidine ring. masterorganicchemistry.com This group can be effectively removed under mild conditions via catalytic hydrogenation. masterorganicchemistry.com This process typically employs a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂), leading to the cleavage of the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. masterorganicchemistry.comacs.org This deprotection is highly valued for its neutral pH conditions, which preserves other acid- or base-sensitive functional groups within the molecule. masterorganicchemistry.com In molecules containing both a benzyl carbamate and an N-benzyl group on the piperidine ring, hydrogenolysis can potentially cleave both, although selective removal of the carbamate's benzyl group may be possible under carefully controlled conditions.
Functionalization of the Piperidine Nitrogen
The piperidine nitrogen offers a key handle for structural modification. In syntheses starting from L-glutamic acid, a versatile route to enantiomerically pure 3-aminopiperidine derivatives has been established. niscair.res.in This multi-step process involves creating a diol, which is then converted to a ditosylate intermediate. This intermediate can react with various primary amines, such as benzylamine, in a cyclization reaction to yield N-substituted piperidine derivatives. niscair.res.in This method allows for the introduction of a wide array of substituents onto the piperidine nitrogen, significantly diversifying the available structures. niscair.res.in
| Reaction Type | Reagents/Catalyst | Key Transformation | Reference |
| Ring Oxidation | RuO₄ | Oxidation of C-H bonds alpha to nitrogen | semanticscholar.orgsemanticscholar.org |
| Ring Oxidation | TEMPO oxoammonium cation | Selective C(sp³)–H oxidation | thieme-connect.com |
| Cbz Deprotection | Pd/C, H₂ | Removal of benzyl group from carbamate | masterorganicchemistry.comacs.org |
| N-Substitution | Ditosylate intermediate + Amine | Formation of N-substituted piperidines | niscair.res.in |
Synthesis of Structurally Diverse Piperidin-3-ylcarbamate Analogues
The generation of structurally diverse analogues of this compound is essential for exploring its chemical space. Diversity can be introduced by modifying the carbamate group, substituting the piperidine nitrogen, or altering the piperidine ring itself.
Variation of the Carbamate Group
While the benzyl group is common, the carbamate moiety can be formed with various other alcohols or chloroformates to generate a range of analogues. Research has demonstrated the synthesis of piperidines with different carbamate protecting groups, including methyl, isopropyl, and 4-methoxyphenyl (B3050149) carbamates, by reacting phenyl pyridine-1(2H)-carboxylate with the corresponding boronic acids in the presence of a rhodium catalyst. snnu.edu.cn Furthermore, patents detail methods for producing a variety of alkyl piperidin-3-ylcarbamates, such as ethyl, propyl, isopropyl, and t-butyl derivatives, often through the hydrogenation of the corresponding pyridine-3-ylcarbamate precursors. google.com
N-Substitution of the Piperidine Ring
A primary strategy for creating diversity involves the introduction of various substituents at the piperidine nitrogen. A series of piperidine-3-carbohydrazide-hydrazones bearing phenylethyl, phenylpropyl, and phenylbutyl substituents on the piperidine nitrogen have been designed and synthesized as potential multifunctional agents. nih.gov Another approach involves the nucleophilic substitution reaction between chiral triflate esters and N-Boc-aminopiperidines to create N-substituted derivatives containing amino acid fragments, which can be further elaborated into dipeptides. nih.gov These methods highlight the utility of the piperidine nitrogen as a point for significant structural modification. nih.govnih.gov
Piperidine Ring Substitution
More complex modifications involve direct substitution on the carbon framework of the piperidine ring. A powerful, three-step strategy provides access to a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cn This method involves the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation of the resulting dihydropyridine (B1217469) with aryl or vinyl boronic acids, and a final reduction step. snnu.edu.cn This sequence allows for the introduction of diverse functional groups at the 3-position of the piperidine ring, adjacent to the carbamate-bearing carbon. snnu.edu.cn The development of novel synthetic techniques continues to expand the library of highly substituted piperidine analogues with a range of potential biological activities. ajchem-a.com
| Analogue Type | Synthetic Strategy | Example Substituents | Reference |
| Varied Carbamates | Rh-catalyzed carbometalation; Pyridine hydrogenation | Methyl, Isopropyl, Ethyl, t-Butyl | snnu.edu.cngoogle.com |
| N-Substituted | Reaction with alkyl halides/other electrophiles | Phenylethyl, Phenylpropyl, Amino acid fragments | nih.govnih.gov |
| Ring-Substituted | Rh-catalyzed asymmetric carbometalation of dihydropyridines | Aryl groups, Vinyl groups | snnu.edu.cn |
Metabolic Pathway Modulation
The biotransformation of a chemical entity is a critical determinant of its biological effect. This includes its potential role as a prodrug and its influence on fundamental metabolic processes.
The structure of this compound, featuring a carbamate linkage, suggests its potential to function as a prodrug for 3-aminopiperidine. The carbamate group, specifically the benzyloxycarbonyl (Cbz) group, is a well-established protecting group for amines in chemical synthesis. lookchem.comresearchgate.net This Cbz group can be cleaved under certain chemical conditions to release the free amine.
In a biological context, it is plausible that this conversion is facilitated by enzymes. Studies on analogous compounds, such as benzyl N-(6-oxopiperidin-3-yl)carbamate, indicate that serum esterases are capable of hydrolyzing the carbamate bond. vulcanchem.com This enzymatic action would release benzyl alcohol and the active piperidine moiety. Should this compound undergo a similar metabolic transformation in vivo, it would liberate 3-aminopiperidine, a key structural component found in various biologically active compounds. researchgate.net However, specific metabolic studies confirming this pathway for this compound are not currently available in the public domain.
There is currently no direct scientific evidence available to suggest that this compound has a significant influence on glucose metabolism pathways. While some piperidine derivatives have been investigated for their roles in managing disorders of glucose metabolism, and other distinct compounds have been identified as glucose uptake inhibitors, no such studies have been reported for this compound itself. unict.itnih.govgoogle.com
Neurotransmitter System Interactions
The piperidine scaffold is a common feature in many centrally active agents, often conferring affinity for various neurotransmitter receptors.
The potential for this compound to interact with the dopaminergic system is suggested by research on structurally similar molecules. For instance, the piperidine scaffold within compounds like benzyl N-(6-oxopiperidin-3-yl)carbamate is thought to interact with dopamine (B1211576) D2 and D3 receptors. vulcanchem.com Furthermore, other N-benzylpiperidine derivatives have demonstrated affinity for the dopamine transporter (DAT). wikipedia.org Specifically, compounds such as tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate have been noted for their interactions with dopamine receptors. smolecule.com These findings hint at a potential, yet unconfirmed, interaction of this compound with dopaminergic pathways.
| Compound Class | Specific Example | Observed Dopaminergic Interaction |
| Benzyl-Oxopiperidine-Carbamates | benzyl N-(6-oxopiperidin-3-yl)carbamate | Piperidine scaffold interacts with D2/D3 receptors. vulcanchem.com |
| N-Benzylpiperidines | 2-Benzylpiperidine | Affinity for the dopamine transporter (DAT). wikipedia.org |
| N-Benzyl-dimethylpiperidine-Carbamates | tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate | Interaction with dopamine receptors. smolecule.com |
Similar to the dopaminergic system, the serotonergic system is a plausible target for piperidine-containing compounds. Analogs of benzyl N-(6-oxopiperidin-3-yl)carbamate have shown affinity for 5-HT₁ₐ receptors. vulcanchem.com Additionally, preliminary data for methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride suggest a potential to influence serotonergic pathways. smolecule.com These observations on related structures provide a rationale for investigating the effects of this compound on the serotonin (B10506) system, although direct experimental data is lacking.
| Compound Class | Specific Example | Observed Serotonergic Interaction |
| Benzyl-Oxopiperidine-Carbamates | Analogs of benzyl N-(6-oxopiperidin-3-yl)carbamate | Affinity for 5-HT₁ₐ receptors. vulcanchem.com |
| Benzyl-methylpiperidine-Carbamates | methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate HCl | Potential to influence serotonergic pathways. smolecule.com |
Antiviral Activity and Molecular Targets
The piperidine moiety is present in a number of compounds that have been investigated for antiviral properties. nih.gov For example, certain N-benzyl-4,4-disubstituted piperidines have been identified as inhibitors of the influenza A virus, acting on the hemagglutinin (HA) protein to prevent membrane fusion. csic.es Other research has pointed to benzyl methyl(piperidin-3-yl)carbamate hydrochloride as a potential inhibitor of viral polymerases. These findings in related, but structurally distinct, molecules suggest that the broader class of benzylpiperidine derivatives may harbor antiviral potential. However, there are no specific studies in the available literature that demonstrate antiviral activity for this compound or identify its molecular targets.
Inhibition of Influenza Virus Hemagglutinin-Mediated Fusion
Research has identified a class of N-benzyl-4,4-disubstituted piperidines as potent inhibitors of influenza A virus, with specific activity against the H1N1 subtype. nih.govcsic.es Mechanistic studies demonstrated that these compounds act as inhibitors of the low pH-induced hemagglutinin (HA)-mediated membrane fusion process. nih.govcsic.es This is a critical step in the viral life cycle where the virus envelope fuses with the host cell's endosomal membrane, releasing the viral genome into the cytoplasm. researchgate.net The N-benzyl piperidine scaffold was found to be essential for this antiviral activity. researchgate.net
Identification and Characterization of Novel Binding Pockets
Computational studies, including molecular docking and simulations, were employed to understand the interaction between the N-benzyl piperidine inhibitors and the influenza HA protein. nih.govcsic.es These investigations identified a previously unrecognized binding site for fusion inhibitors. nih.govacs.org This novel pocket is located at the bottom of the HA₂ stem region, in close proximity to the viral fusion peptide. nih.govcsic.es
The binding is stabilized by several key interactions:
A direct π-stacking interaction between the N-benzylpiperidine moiety of the inhibitor and the phenylalanine residue at position 9 of the HA₂ subunit (F9HA2). nih.gov
A reinforcing π-stacking interaction with the tyrosine residue at position 119 of HA₂ (Y119HA2). nih.gov
A salt bridge formed between the protonated piperidine nitrogen of the compound and the glutamic acid residue at position 120 of HA₂ (E120HA2). nih.govcsic.es
This identified binding site and the associated interactions provide a structural basis for the observed H1N1-specific activity and the structure-activity relationship of these inhibitors. nih.govcsic.es Further evidence supporting the location of this binding pocket comes from resistance studies, which identified a mutation (HA₁-S326V) near the proposed site in viruses that became resistant to the inhibitor. nih.gov
Structure-Activity Relationship Studies for Antiviral Efficacy
Structure-activity relationship (SAR) studies have been conducted on the N-benzyl-4,4-disubstituted piperidine series to define the chemical features essential for anti-influenza activity. nih.gov These studies, which involve synthesizing and testing a library of related analogs, have yielded critical insights into the molecular requirements for potent inhibition.
| Structural Position | Modification | Impact on Antiviral Activity | Reference |
| Piperidine N1 | Replacement of N-benzyl with H, methyl, or phenyl | Detrimental; N-benzyl group is essential for activity. | researchgate.net |
| N-benzyl Ring | 4-fluoro or 4-chloro substitution | Increased potency compared to unsubstituted ring. | nih.gov |
| N-benzyl Ring | 3-fluoro substitution | Intermediate activity. | nih.gov |
| N-benzyl Ring | 2-fluoro substitution | Potency similar to unsubstituted ring. | nih.gov |
| Substituents at R² | Replacement of benzyl with t-butyl | Active compounds were identified, though SAR trends varied with other substituents. | csic.es |
Enzyme and Receptor Pharmacology
The piperidine carbamate scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing activity against various enzymes and receptors.
Inhibition Profiles Against Specific Enzymes
The most prominently studied enzymatic targets for N-benzyl piperidine derivatives are the cholinesterases. ebi.ac.uknih.gov These compounds have been rationally designed as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). ebi.ac.uknih.gov The carbamate functional group is known to act as an inhibitor of serine hydrolases like AChE, often by binding reversibly to the enzyme's active site as a transition-state analog. researchgate.net
Interaction with Receptor Systems (e.g., Muscarinic and β2-Adrenergic Receptors)
The piperidine ring is a common structural motif in ligands designed to interact with G-protein coupled receptors (GPCRs). Specifically, it is found in numerous antagonists of muscarinic acetylcholine receptors. researchgate.net Furthermore, complex molecules incorporating piperidine linkers have been developed as dual-pharmacology agents, acting as both muscarinic antagonists and β2-adrenergic receptor agonists (MABAs) for treating respiratory diseases. acs.org The β2-adrenergic receptor is a well-established therapeutic target that mediates smooth muscle relaxation. wikipedia.org However, while the piperidine scaffold is relevant, specific and direct pharmacological data for this compound at these receptor systems is not extensively reported in the scientific literature.
Cholinesterase Inhibition and Binding Site Analysis
Derivatives of N-benzylpiperidine have been developed as potent, dual-binding inhibitors of both AChE and BuChE. ebi.ac.uknih.gov Molecular docking and kinetic analysis suggest that these compounds can simultaneously bind to the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE. ebi.ac.uk This dual-site interaction is a recognized strategy for achieving potent cholinesterase inhibition.
Computational studies have elucidated the specific interactions within the enzyme active sites. Docking analyses show that N-benzylpiperidine derivatives form hydrophobic interactions and hydrogen bonds within the catalytic and choline-binding sites of the enzymes. researchgate.net For some derivatives, molecular dynamics simulations have estimated favorable binding free energies with both AChE and BuChE, corroborating the in vitro findings. nih.gov
The inhibitory potencies of several N-benzylpiperidine derivatives against cholinesterases are summarized below.
| Compound Type | Target Enzyme | IC₅₀ (µM) | Reference |
| N-benzylpiperidine carboxamide analog (20) | Acetylcholinesterase | 5.94 | nih.gov |
| N-benzylpiperidine carboxamide analog (28) | Acetylcholinesterase | 0.41 | nih.gov |
| N-benzyl-piperidine derivative (4a) | Acetylcholinesterase | 2.08 | nih.gov |
| N-benzyl-piperidine derivative (4a) | Butyrylcholinesterase | 7.41 | nih.gov |
| N-benzylpiperidine-4-one derivative (4c) | Acetylcholinesterase | 5.67 | researchgate.net |
| N-benzylpiperidine-4-one derivative (4c) | Butyrylcholinesterase | 0.87 | researchgate.net |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | Acetylcholinesterase | 12.55 | acgpubs.org |
Immunomodulatory and Anti-Inflammatory Research
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases. The search for novel NLRP3 inhibitors has led to the exploration of various chemical scaffolds, including those containing a piperidine moiety. Research has shown that certain piperidine-containing compounds can act as inhibitors of the NLRP3 inflammasome. mdpi.comlife-science-alliance.orgnih.govlife-science-alliance.orgacs.org For instance, studies on structurally distinct molecules that include a piperidine ring have demonstrated the ability to inhibit NLRP3-dependent pyroptosis and the release of pro-inflammatory cytokines. mdpi.comresearchgate.net However, there are no specific published studies that have investigated or reported the inhibitory activity of this compound on the NLRP3 inflammasome pathway.
Pyroptosis is a form of programmed cell death that is inherently inflammatory and is often mediated by inflammasomes. The inhibition of pyroptosis is a therapeutic strategy for various inflammatory conditions. While compounds containing a piperidine ring have been shown to exert anti-pyroptotic effects by inhibiting components of the inflammasome pathway mdpi.comresearchgate.net, specific research detailing the anti-pyroptotic mechanisms of this compound has not been identified.
Targeting Kinase Pathways
Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The piperidine scaffold is a privileged structure in the design of kinase inhibitors.
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play a significant role in cell survival and proliferation, making them attractive targets for cancer therapy. google.comnih.govtandfonline.complos.orgresearchgate.net The development of Pim kinase inhibitors has involved the synthesis of various heterocyclic compounds, including those with a piperidine core. nih.govgoogle.comgoogle.comhelsinki.fi While this compound has been cited in patents as a potential synthetic intermediate in the preparation of more complex molecules targeting Pim kinases google.comgoogle.com, there is no direct evidence or published data to suggest that this compound itself is a potent inhibitor of Pim kinases or that it significantly modulates their associated signal transduction pathways.
The structure-activity relationship (SAR) studies of kinase inhibitors often focus on how different functional groups and their positions on a core scaffold, such as piperidine, affect binding affinity and inhibitory potency. For Pim kinase inhibitors, specific substitutions on the piperidine ring have been shown to be critical for activity. nih.gov However, in the absence of direct research on the kinase inhibitory activity of this compound, no specific SAR data correlating its structural features with kinase inhibitory potency can be provided.
Exploration of Other Biological Activities
Beyond the specific areas of inflammasome and Pim kinase inhibition, the broader class of piperidine carbamates has been explored for other biological activities. For example, various N-alkylpiperidine carbamates have been synthesized and evaluated as potential agents for Alzheimer's disease, targeting cholinesterases and monoamine oxidases. nih.gov Additionally, certain carbamate derivatives have been investigated for their acetylcholinesterase inhibitory and antibacterial properties. nih.gov However, specific studies detailing other biological activities of this compound are not available in the public domain.
Antidepressant-like Effects
Similarly, the scientific literature lacks any studies on the potential antidepressant-like effects of this compound. Research into other piperidine derivatives has shown activity in models of depression, but these findings are related to structurally distinct molecules. bohrium.com The exploration of the piperidine nucleus in the development of central nervous system active agents is an active area of research, but the specific contribution of the benzyl carbamate functional group at the 3-position of the piperidine ring in this compound has not been evaluated for its influence on mood.
Due to the absence of research data, no data tables on the antinociceptive or antidepressant-like effects of this compound can be generated.
Advanced Research Methodologies and Computational Studies
Systematic Structure-Activity Relationship (SAR) Analysis
Systematic Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For Benzyl (B1604629) piperidin-3-ylcarbamate, SAR studies are instrumental in identifying key structural motifs responsible for its pharmacological effects and in guiding the design of new, more effective molecules.
The foundation of a robust SAR analysis lies in the design and synthesis of focused compound libraries. This involves the systematic modification of the Benzyl piperidin-3-ylcarbamate scaffold to explore the chemical space around the core structure. The synthesis of such libraries often employs combinatorial chemistry and parallel synthesis techniques to efficiently generate a diverse set of analogues.
For instance, a focused library for this compound could be designed by modifying three key regions of the molecule: the benzyl group, the piperidine (B6355638) ring, and the carbamate (B1207046) linker.
Modification of the Benzyl Group: Substituents with varying electronic and steric properties (e.g., halogens, alkyl groups, alkoxy groups) can be introduced onto the phenyl ring of the benzyl moiety. This helps to probe the nature of the binding pocket in the target protein.
The synthesis of these analogues can be achieved through established synthetic routes. For example, derivatives with different benzyl groups can be prepared by reacting piperidin-3-ylcarbamate with a variety of substituted benzyl halides.
Table 1: Representative Analogues in a Focused Library of this compound
| Compound ID | Modification on Benzyl Group | Modification on Piperidine Ring | Modification of Carbamate Linker |
|---|---|---|---|
| BPC-001 | 4-Chloro | Unsubstituted | Unmodified |
| BPC-002 | 3-Methyl | Unsubstituted | Unmodified |
| BPC-003 | Unsubstituted | 4-Fluoro | Unmodified |
| BPC-004 | Unsubstituted | Unsubstituted | Amide |
Once a focused library of this compound analogues has been synthesized and their biological activity evaluated, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a mathematical correlation between the structural features of the compounds and their biological responses. longdom.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful in this regard. nih.govresearchgate.net
These methods generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish biological activity. mdpi.com For example, a CoMFA analysis might reveal that bulky, electron-withdrawing substituents on the para-position of the benzyl ring are favorable for activity, while steric hindrance near the piperidine nitrogen is detrimental.
The output of a QSAR study is a predictive model that can be used to estimate the biological activity of novel, yet-to-be-synthesized analogues of this compound. This significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov
Table 2: Hypothetical QSAR Data for a Series of this compound Analogues
| Compound ID | Descriptor 1 (e.g., Hammett constant of benzyl substituent) | Descriptor 2 (e.g., Molar refractivity of piperidine substituent) | Observed Biological Activity (IC50, µM) | Predicted Biological Activity (IC50, µM) |
|---|---|---|---|---|
| BPC-001 | 0.23 | 0.92 | 0.5 | 0.6 |
| BPC-002 | -0.07 | 5.65 | 1.2 | 1.1 |
| BPC-003 | 0 | 1.84 | 0.8 | 0.9 |
| BPC-004 | 0 | 0 | 5.6 | 5.2 |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering detailed insights into the molecular interactions that govern the biological activity of compounds like this compound.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. researchgate.net For this compound, docking studies can elucidate its binding mode within the active site of its biological target, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The process involves generating a 3D model of the target protein, often from X-ray crystallography or homology modeling, and then computationally "docking" the 3D structure of this compound into the binding site. The docking algorithm samples a large number of possible conformations and orientations of the ligand, and a scoring function is used to rank them based on their predicted binding affinity. researchgate.net
The results of molecular docking can guide the design of new analogues by suggesting modifications that would enhance binding affinity. For example, if docking reveals an unoccupied hydrophobic pocket near the benzyl group, analogues with larger, more lipophilic substituents at that position could be designed.
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations can provide a dynamic view of the interaction over time. nih.govrjpbr.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and fluctuations of both the ligand and the protein. mdpi.com
For the this compound-protein complex, an MD simulation can reveal:
The stability of the binding mode predicted by docking.
The role of water molecules in mediating the ligand-protein interaction.
The conformational changes induced in the protein upon ligand binding. nih.gov
The free energy of binding, which is a more accurate measure of binding affinity than the scores provided by docking algorithms.
These simulations provide a deeper understanding of the molecular recognition process and can help to refine the design of new ligands with improved binding kinetics and thermodynamics. nih.gov
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. sciengpub.ir For this compound, virtual screening can be used in two main ways:
Hit Identification: A large database of commercially available or synthetically accessible compounds can be screened against the biological target of this compound to identify novel scaffolds that may have similar or better activity.
Lead Optimization: A virtual library of analogues of this compound can be created and screened to prioritize the synthesis of the most promising candidates.
There are two main types of virtual screening: structure-based and ligand-based. Structure-based virtual screening uses molecular docking to assess the fit of each compound in the library to the target's binding site. nih.gov Ligand-based virtual screening uses the known structure of active compounds like this compound to identify other molecules with similar properties, without requiring a 3D structure of the target protein. nih.gov
In Vitro and In Vivo Biological Assays
The biological evaluation of this compound and its derivatives involves a multi-tiered approach, beginning with controlled laboratory settings (in vitro) and progressing to complex living organisms (in vivo). These assays are fundamental in determining the compound's therapeutic potential and mechanism of action.
Biochemical Assays for Target Engagement and Enzyme Kinetics
Biochemical assays are essential for confirming direct interaction with a biological target, such as an enzyme or receptor, and for quantifying the dynamics of this interaction. For scaffolds related to this compound, target engagement is a primary focus. Techniques like Bioluminescence Resonance Energy Transfer (BRET) and Cellular Thermal Shift Assays (CETSA) are employed to confirm that the compound binds to its intended target protein within a cellular environment. acs.orgnih.govgoogle.com
For instance, in the study of Bruton's tyrosine kinase (BTK) inhibitors that incorporate a 3-aminopiperidine core, biochemical assays are used to determine the half-maximal inhibitory concentration (IC50). acs.org This provides a quantitative measure of the compound's potency. To further characterize the nature of the binding, especially for covalent inhibitors, a dialysis assay may be performed. In this assay, the compound is incubated with the target protein to allow for binding, followed by extensive dialysis. If the compound remains bound after dialysis, it provides strong evidence of irreversible, covalent interaction. acs.org
Cellular Assays for Functional Characterization and Pathway Analysis
Cellular assays serve as a bridge between biochemical activity and physiological response, providing insights into how a compound affects cellular functions and signaling pathways. These assays are performed using living cells and can measure a wide range of endpoints, including cell proliferation, apoptosis (programmed cell death), and the activation or inhibition of specific signaling cascades. acs.org
For example, in the development of kinase inhibitors, cellular assays are critical to confirm that the biochemical potency translates into a functional effect in a relevant cellular context. acs.org The Ramos cell line, a human Burkitt's lymphoma cell line, is often used in assays for BTK inhibitors to measure the compound's ability to inhibit B-cell receptor signaling. acs.org Furthermore, NanoBRET™ Target Engagement Assays can be conducted in living cells to measure the apparent affinity of a test compound by observing its ability to displace a tracer molecule bound to a NanoLuc® luciferase-kinase fusion protein. google.com Such assays confirm target engagement in a physiological context and help in understanding the structure-activity relationship (SAR) of a series of compounds. acs.org
Animal Models for Pharmacological Efficacy and Mechanistic Validation
In vivo studies using animal models are a critical step in preclinical research, offering a more complex biological system to evaluate the efficacy, pharmacokinetics, and potential toxicity of a compound. veedalifesciences.comnih.gov These models can mimic human diseases and are indispensable for validating the therapeutic potential of new chemical entities before they can be considered for human trials. nih.gov
The choice of animal model is crucial and depends on the specific disease being studied. For instance, in cancer research, mouse models with transplanted human tumors (xenografts) or genetically engineered models that spontaneously develop tumors are commonly used. nih.gov These models allow researchers to assess a compound's ability to inhibit tumor growth, understand its mechanism of action in a whole organism, and study its distribution and metabolism. nih.govfrontiersin.org While specific in vivo studies for this compound are not extensively detailed in the public domain, the general practice for its derivatives involves administering the compound to the animal model and monitoring relevant physiological and pathological parameters over time. nih.gov
Analytical Techniques in Support of Research
Analytical chemistry provides the foundational support for all research involving chemical compounds, from confirming the identity and purity of a synthesized molecule to monitoring the progress of a chemical reaction.
Spectroscopic Characterization (NMR, HRMS) for Structural Confirmation
The precise chemical structure of this compound is unequivocally confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to provide detailed information about the molecular structure. ¹H NMR reveals the number of different types of protons, their chemical environments, and their proximity to other protons. For (S)-Benzyl piperidin-3-ylcarbamate, the ¹H NMR spectrum shows characteristic signals for the aromatic protons of the benzyl group, the protons of the piperidine ring, and the carbamate proton. rsc.org
High-Resolution Mass Spectrometry (HRMS) : HRMS provides an extremely accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. This technique is crucial for confirming that the synthesized compound has the correct molecular formula. rsc.orguva.nlamazonaws.com
The data obtained from these methods are compared to expected values to ensure the structural integrity of the synthesized compound.
| Technique | Compound | Observed Signals / m/z | Reference |
|---|---|---|---|
| ¹H NMR | (S)-Benzyl piperidin-3-ylcarbamate | δ = 7.38 – 7.28 (m, 5H), 5.09 (s, 2H), 3.66 (s, 1H), 3.05 (dd, J=11.8, 3.4, 1H), 2.80 (ddd, J=12.5, 6.5, 3.0, 1H) | rsc.org |
| HRMS | tert-Butyl ((3S,5R)-1-Benzyl-5-hydroxypiperidin-3-yl)carbamate | Calculated for C₁₇H₂₇N₂O₃ [M+H]⁺: 307.2022, Found: 307.2016 | acs.org |
Chromatographic Methods (TLC, GC-FID) for Reaction Monitoring and Purity Assessment
Chromatographic techniques are indispensable for monitoring the progress of chemical reactions and for assessing the purity of the final product.
Translational Research and Future Therapeutic Directions
Benzyl (B1604629) Piperidin-3-ylcarbamate as a Synthetic Intermediate for Pharmaceutical Development
The utility of benzyl piperidin-3-ylcarbamate as a synthetic intermediate is underscored by its application in the creation of molecules targeting a variety of diseases. The piperidine (B6355638) moiety can be functionalized at different positions, allowing for the introduction of various pharmacophoric groups, while the carbamate (B1207046) protecting group provides stability during synthesis and can be readily removed to unveil a reactive amine for further chemical transformations.
This compound and its analogues are key intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A patent for the DPP-IV inhibitor alogliptin (B1666894) describes a process where a derivative of piperidin-3-ylcarbamate is reacted with a substituted pyrimidine-dione to form the core of the final drug molecule. newdrugapprovals.orggoogle.com Specifically, tert-butyl (R)-piperidin-3-ylcarbamate, a close analogue of this compound, is utilized in the synthesis of alogliptin. newdrugapprovals.orggoogle.com This highlights the importance of the piperidin-3-ylcarbamate scaffold in the development of this class of antidiabetic drugs.
The general synthetic strategy involves the nucleophilic substitution reaction between the piperidine nitrogen of the carbamate intermediate and an electrophilic center on the pyrimidine (B1678525) core. The carbamate group serves to protect the 3-amino group of the piperidine ring during this coupling reaction. Subsequent deprotection of the carbamate reveals the primary amine, which is a crucial feature for the biological activity of many DPP-IV inhibitors.
Table 1: Investigational Diabetes Mellitus Therapeutics Utilizing Piperidin-3-ylcarbamate Intermediates
| Therapeutic Agent | Target | Role of Piperidin-3-ylcarbamate Intermediate |
|---|
The N-benzylpiperidine scaffold, a core component of this compound, is a recurring motif in the design of multi-target-directed ligands for Alzheimer's disease. google.comrsc.org Research has focused on developing compounds that can simultaneously inhibit multiple pathological pathways implicated in the disease, such as acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). google.com While direct synthesis of these specific multi-target agents from this compound is not explicitly detailed in the provided search results, the frequent appearance of the N-benzylpiperidine moiety underscores the relevance of this structural class in Alzheimer's research. google.comrsc.org
Furthermore, a series of aminopiperidine derivatives have been investigated as γ-secretase modulators, which are designed to reduce the production of the toxic amyloid-β42 peptide. nih.gov The design and synthesis of these modulators started from a library of cyclic diamines, leading to the identification of a 3(S)-aminopiperidine structure as a potent scaffold for lowering Aβ42 production. nih.gov The protected aminopiperidine core of this compound makes it a conceptually relevant starting point for the synthesis of such modulators.
Table 2: N-Benzylpiperidine Derivatives in Alzheimer's Disease Research
| Investigational Approach | Target(s) | Relevance of N-Benzylpiperidine Scaffold |
|---|---|---|
| Multi-Target-Directed Ligands | Acetylcholinesterase (AChE), β-secretase-1 (BACE-1) | Core structural component of designed inhibitors. google.comrsc.org |
The piperidine ring is a common structural feature in a number of antiviral agents. Although the direct use of this compound in the synthesis of specific antiviral drugs was not identified in the search results, the broader class of piperidine-containing compounds has shown promise. For instance, the design and synthesis of HIV protease inhibitors have incorporated N-benzyl pseudopeptides, highlighting the utility of the benzyl group in this context. nih.gov Additionally, the synthesis of various HIV protease inhibitors has been a significant area of research. nih.gov While not a direct link, the chemical functionalities present in this compound make it a plausible starting material for the synthesis of more complex piperidine-containing antiviral compounds. Further research would be needed to establish a direct synthetic lineage.
A significant application of this compound derivatives is in the synthesis of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases like rheumatoid arthritis. derpharmachemica.comwipo.int The synthesis of tofacitinib, a JAK inhibitor, involves the use of a key intermediate, N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. wipo.intgoogle.com This intermediate, while more complex, is built upon a 1-benzyl-3-aminopiperidine scaffold, demonstrating the importance of this core structure. The benzyl group serves as a protecting group for the piperidine nitrogen during the synthesis and is later removed. wipo.intgoogle.com
The development of Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases also features molecules with piperidine moieties, further emphasizing the significance of this heterocyclic ring in the design of immunomodulatory agents. google.comresearchgate.net
Table 3: Benzylpiperidine Derivatives in Inflammatory and Autoimmune Disorder Research
| Therapeutic Agent | Target | Role of Benzylpiperidine Intermediate |
|---|
Kinase inhibitors are a cornerstone of modern oncology, and various heterocyclic scaffolds are employed in their design. While a direct synthetic route from this compound to a specific marketed kinase inhibitor for cancer was not found in the search results, the structural motifs are relevant. For example, the synthesis of palbociclib, a CDK4/6 inhibitor, involves piperazine-containing intermediates. nih.govfrontiersin.orgtdcommons.orgresearchgate.netresearchgate.net Similarly, the synthesis of ribociclib, another CDK4/6 inhibitor, also utilizes piperazine (B1678402) derivatives. google.comchemicalbook.comgoogle.comlongdom.orgresearchgate.net Although piperazine and piperidine are distinct heterocycles, their frequent appearance in kinase inhibitors suggests that piperidine-containing building blocks like this compound could be valuable for the synthesis of novel kinase inhibitors. The development of mTOR inhibitors has also explored various heterocyclic structures. researchgate.netresearchgate.netnewdrugapprovals.orggoogle.comgoogle.com
Strategic Considerations for Further Research and Development
The established use of this compound and its analogues as intermediates in the synthesis of marketed and investigational drugs provides a strong foundation for future research and development. Key strategic considerations include:
Scaffold Diversification: Exploring modifications of the piperidine ring and the benzyl protecting group could lead to novel intermediates with improved synthetic utility or the ability to access new chemical space.
Development of Novel Synthetic Methodologies: The creation of more efficient and stereoselective methods for the synthesis and functionalization of this compound would be highly valuable to the pharmaceutical industry.
Application in New Therapeutic Areas: Given the versatility of the piperidine scaffold, exploring the use of this compound as an intermediate for drugs targeting other diseases is a promising avenue for future research. This could include areas such as central nervous system disorders beyond Alzheimer's, infectious diseases other than viral infections, and different classes of oncology targets.
Library Synthesis for Drug Discovery: The use of this compound as a core building block for the creation of diverse chemical libraries could accelerate the discovery of new lead compounds for a wide range of therapeutic targets.
Optimization of Potency and Selectivity Profiles
The therapeutic efficacy of any drug candidate is intrinsically linked to its potency and selectivity. For derivatives of this compound, medicinal chemistry efforts are focused on fine-tuning these properties through systematic structural modifications. The core structure, consisting of a piperidine ring, a carbamate linker, and a benzyl group, offers multiple points for chemical alteration to enhance interactions with biological targets and minimize off-target effects.
Structure-activity relationship (SAR) studies are crucial in guiding the optimization process. For instance, in the development of N-piperidinyl-benzimidazolone derivatives as potent inhibitors of 8-oxo-guanine DNA glycosylase 1 (OGG1), a key enzyme in base excision repair, modifications to various parts of the molecule significantly impacted activity. While not directly this compound, these studies on related piperidine structures have shown that substitutions on the benzimidazolone core and the aniline (B41778) moiety can lead to compounds with nanomolar potency. nih.gov For example, the introduction of halogen substituents at the 4-position of the benzimidazolone ring and specific substitutions on an aniline ring attached to a urea (B33335) moiety were found to be critical for high potency. nih.gov Conversely, replacing the urea linker with a carbamate in that specific scaffold resulted in a significant loss of activity, highlighting the sensitive nature of these structure-activity relationships. nih.gov
Furthermore, research on N-benzylpiperidine derivatives as cholinesterase inhibitors for potential Alzheimer's disease treatment has demonstrated the importance of the linker between the piperidine core and another aromatic moiety. Exchanging an ester linker for a more metabolically stable amide linker, and varying the aromatic heterocycle, led to analogues with IC50 values in the micromolar range against acetylcholinesterase. nih.gov These findings underscore the modular nature of the N-benzylpiperidine scaffold, allowing for the systematic optimization of potency and selectivity by modifying different structural components.
Interactive Table: SAR of Piperidine Derivatives
| Compound/Modification | Target | Potency (IC50) | Key Findings | Reference |
| N-piperidinyl-benzimidazolone with 4-halogen substituent | OGG1 | 190-440 nM | Halogen substitution enhances potency. | nih.gov |
| N-piperidinyl-benzimidazolone with carbamate linker | OGG1 | Low activity | Urea linker is crucial for activity in this scaffold. | nih.gov |
| 1-benzyl-N-(heterocycle)piperidine-4-carboxamide | Acetylcholinesterase | 0.41 - 5.94 µM | Amide linker improves metabolic stability. | nih.gov |
Exploration of Novel Disease Indications and Target Pathways
The versatility of the this compound scaffold has prompted researchers to explore its therapeutic potential beyond single-target applications. The ability to modify the core structure allows for the targeting of a diverse range of biological pathways implicated in various diseases.
Neurodegenerative Diseases: The N-benzylpiperidine motif is a common feature in molecules designed to combat neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.netnih.gov Research has focused on developing dual inhibitors of enzymes such as histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov Certain N-benzylpiperidine derivatives have shown potent dual inhibitory activity, along with other beneficial properties like free radical scavenging, metal chelation, and inhibition of amyloid-β aggregation. nih.gov This multi-target approach is considered a promising strategy for treating the complex pathology of Alzheimer's disease. nih.gov
Oncology: The piperidine nucleus is a well-established pharmacophore in the development of anticancer agents. nih.gov Derivatives of piperidine have been investigated for their ability to induce apoptosis in cancer cells through various signaling pathways, including STAT-3, NF-κB, and PI3k/Akt. The structural flexibility of the piperidine ring allows for the design of compounds that can interact with specific targets in cancer cells, leading to antiproliferative effects.
Other Therapeutic Areas: The exploration of piperidine-based compounds extends to other disease areas as well. For example, substituted piperidines are being investigated as direct renin inhibitors for the treatment of hypertension. nih.gov In these compounds, the piperidine ring acts as a central scaffold to which moieties that interact with the prime and non-prime binding sites of the enzyme are attached. nih.gov
Addressing Synthetic and Biological Challenges in Piperidine-Based Drug Discovery
Despite the therapeutic promise of piperidine-containing compounds, their development is not without its challenges. These hurdles can be broadly categorized into synthetic complexities and biological issues.
Synthetic Challenges: The synthesis of substituted piperidines, particularly those with specific stereochemistry, can be complex. nih.gov Achieving the desired regio- and stereoisomers often requires multi-step synthetic routes and the use of chiral catalysts or resolving agents. nih.govacs.org For 3-substituted piperidines, methods such as the hydrogenation of pyridine (B92270) precursors are common, but can be expensive and require harsh conditions. nih.gov The development of more efficient and stereoselective synthetic methods is an ongoing area of research. news-medical.net For instance, recent advancements in biocatalysis, using enzymes like galactose oxidase and imine reductase in a one-pot cascade, have shown promise for the enantiopure synthesis of protected 3-aminopiperidine derivatives. highfine.com
Another synthetic consideration is the stability and manipulation of protecting groups. The benzylcarbamate (Cbz) group, often used to protect the amine functionality, is stable under basic and most acidic conditions but can be removed by catalytic hydrogenation. total-synthesis.comresearchgate.netmasterorganicchemistry.com While this provides a reliable deprotection strategy, the conditions required for hydrogenation may not be compatible with other functional groups in the molecule, necessitating careful planning of the synthetic route.
Biological Challenges: In the realm of biological evaluation, the N-benzylpiperidine motif can present its own set of challenges. This structural element is known to sometimes cause assay interference, where the compound interacts non-specifically with the assay components rather than the intended biological target. This can lead to false-positive results and the misinterpretation of biological data. Therefore, careful experimental design and the use of appropriate counter-screens are essential to validate the on-target activity of these compounds.
Furthermore, the metabolic stability of piperidine-based compounds is a critical factor in their development. The piperidine ring and its substituents can be susceptible to metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites. highfine.com Strategies to address metabolic liabilities include the introduction of blocking groups at metabolically labile positions or the replacement of aromatic rings with more stable heterocyclic systems. highfine.com The carbamate linkage itself can also be subject to hydrolysis, although its stability is generally greater than that of an ester bond. researchgate.net
Q & A
What are the key safety considerations and handling protocols for Benzyl piperidin-3-ylcarbamate in laboratory environments?
Level: Basic
Methodological Answer:
- Handling Precautions: Avoid skin and eye contact by using nitrile gloves, safety goggles, and lab coats. Work in a well-ventilated fume hood to minimize inhalation risks .
- Storage Conditions: Store in tightly sealed containers in a dry, well-ventilated area at room temperature. Ensure containers are upright to prevent leakage .
- Spill Management: Clean spills immediately using dry sand or absorbent materials, and dispose of waste through licensed hazardous waste handlers .
How can researchers validate the purity and structural identity of this compound using spectroscopic and chromatographic methods?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm proton and carbon environments. Compare peak assignments with PubChem-computed structural data (e.g., InChIKey: DUWCZANZDLDVDP-UHFFFAOYSA-N) .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak (exact mass: 270.1135 g/mol) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Optimize mobile phase composition (e.g., acetonitrile/water gradients) to assess purity and detect impurities .
What methodological approaches are recommended for optimizing the synthetic yield of this compound under varying reaction conditions?
Level: Advanced
Methodological Answer:
- Reaction Parameters: Test solvents (e.g., THF, DMF), temperatures (25–80°C), and catalyst concentrations to identify optimal conditions. Monitor reaction progress via TLC or LC-MS .
- Workup Procedures: After reaction completion, concentrate under reduced vacuum, wash precipitates with tert-butyl methyl ether (TBME) to remove impurities, and dry under vacuum to achieve high yields (e.g., 88% as reported in similar syntheses) .
- Yield Calculation: Use gravimetric analysis post-purification and confirm purity via melting point determination or HPLC .
How should discrepancies in crystallographic data refinement for this compound derivatives be resolved using software tools like SHELX?
Level: Advanced
Methodological Answer:
- Data Collection: Ensure high-resolution X-ray diffraction data (e.g., <1.0 Å) to minimize errors in electron density maps .
- Refinement in SHELXL: Address twinning or disorder by applying restraints (e.g., SIMU/DELU commands) and validating with R-factor convergence (<5% discrepancy). Use the TWIN command for twinned crystals .
- Validation Tools: Cross-check with PLATON or CCDC Mercury to resolve hydrogen bonding ambiguities and verify geometric parameters .
What strategies can be employed to assess the environmental impact and degradation pathways of this compound in laboratory waste streams?
Level: Advanced
Methodological Answer:
- Biodegradation Studies: Perform OECD 301 tests (e.g., Closed Bottle Test) to measure aerobic degradation rates in simulated wastewater .
- Computational Modeling: Use EPI Suite or ECOSAR to predict toxicity (e.g., LC50 for aquatic organisms) and persistence (half-life estimations) .
- Analytical Monitoring: Employ GC-MS or LC-MS/MS to detect degradation byproducts (e.g., benzyl alcohol or piperidine derivatives) in treated waste .
What are the recommended procedures for the safe disposal of this compound and its reaction byproducts?
Level: Basic
Methodological Answer:
- Waste Segregation: Separate solid and liquid waste into labeled, chemically compatible containers .
- Licensed Disposal: Collaborate with certified hazardous waste disposal companies to incinerate or landfill according to local regulations (e.g., EPA or REACH guidelines) .
- Documentation: Maintain records of waste composition, quantity, and disposal certificates for regulatory compliance .
How can researchers utilize molecular dynamics simulations to predict the physicochemical properties of this compound?
Level: Advanced
Methodological Answer:
- Force Field Selection: Use AMBER or CHARMM parameters to simulate molecular interactions in solvents (e.g., water, DMSO) .
- Property Prediction: Calculate logP (octanol-water partition coefficient) via COSMO-RS or solubility parameters using Hansen Solubility Parameters (HSP) .
- Stability Analysis: Run simulations at varying temperatures (25–100°C) to assess thermal degradation pathways and identify stable conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
